3,4-Dimethylbiphenyl

Description

BenchChem offers high-quality 3,4-Dimethylbiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethylbiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

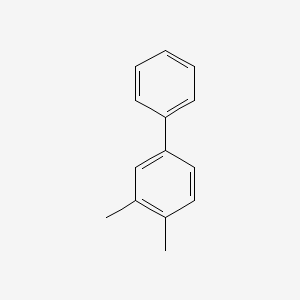

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-11-8-9-14(10-12(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKENDVLIAVMNDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196139 | |

| Record name | 3,4-Dimethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4433-11-8 | |

| Record name | 3,4-Dimethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIMETHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ2R9BWN53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethylbiphenyl (CAS 4433-11-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 3,4-Dimethylbiphenyl (CAS 4433-11-8), a substituted aromatic hydrocarbon with potential applications in organic synthesis and medicinal chemistry. This document moves beyond a simple recitation of properties to offer insights into its synthesis, reactivity, and potential as a scaffold in drug design, grounded in established chemical principles.

Core Molecular Attributes and Physicochemical Properties

3,4-Dimethylbiphenyl, also known as 1,2-dimethyl-4-phenylbenzene, is an aromatic compound with the molecular formula C₁₄H₁₄ and a molecular weight of 182.26 g/mol .[1] The strategic placement of the two methyl groups on one of the phenyl rings breaks the symmetry observed in its more common isomers, 4,4'-dimethylbiphenyl and 3,3'-dimethylbiphenyl, which can impart unique solubility and electronic characteristics.

Table 1: Physicochemical Properties of 3,4-Dimethylbiphenyl and Its Isomers

| Property | 3,4-Dimethylbiphenyl (CAS 4433-11-8) | 4,4'-Dimethylbiphenyl (CAS 613-33-2) | 3,3'-Dimethylbiphenyl (CAS 612-75-9) |

| Molecular Formula | C₁₄H₁₄ | C₁₄H₁₄ | C₁₄H₁₄ |

| Molecular Weight | 182.26 g/mol [1] | 182.26 g/mol [2] | 182.26 g/mol [3] |

| Melting Point | Data not available | 118-120 °C[2][4] | 5-7 °C[3] |

| Boiling Point | ~296 °C (estimated)[1] | 295 °C[2][5] | 286 °C (at 713 mmHg)[3] |

| Density | Data not available | 0.9170 g/cm³[2] | 0.999 g/mL (at 25 °C)[3] |

| Solubility | Soluble in ethanol (61.61 g/L at 25°C)[1] | Insoluble in water[2] | Data not available |

| Flash Point | 126.76 °C (estimated)[1] | 295°C[2] | 113 °C (closed cup)[3] |

Spectroscopic and Analytical Profile

A definitive analytical characterization is crucial for compound verification in any research or development setting. While experimental spectra for 3,4-dimethylbiphenyl are not widely published, we can infer its expected spectral characteristics based on its structure and data from its isomers.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 3,4-dimethylbiphenyl is expected to be complex in the aromatic region due to the asymmetric substitution. The spectrum would feature signals for the two methyl groups, likely appearing as singlets in the upfield region (δ 2.0-2.5 ppm). The aromatic protons would present as a series of multiplets in the downfield region (δ 7.0-7.6 ppm). The exact chemical shifts and coupling patterns would be influenced by the electronic effects of the methyl groups and the steric hindrance between the two phenyl rings. For comparison, the ¹H NMR of the symmetrical 4,4'-dimethylbiphenyl shows two distinct sets of signals in the aromatic region and a single peak for the two equivalent methyl groups.[5]

-

¹³C NMR: The carbon NMR spectrum would show 14 distinct signals, reflecting the lack of symmetry in the molecule. The two methyl carbons would appear in the upfield region (δ 20-25 ppm). The remaining twelve signals in the downfield region would correspond to the aromatic carbons.

2.2 Infrared (IR) Spectroscopy

The IR spectrum of 3,4-dimethylbiphenyl would exhibit characteristic bands for aromatic C-H stretching just above 3000 cm⁻¹, and C-C stretching within the aromatic rings in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹. Bending vibrations for the methyl groups would be expected around 1375 cm⁻¹ and 1450 cm⁻¹. The substitution pattern on the aromatic rings will also give rise to characteristic out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region.

2.3 Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, 3,4-dimethylbiphenyl is expected to show a prominent molecular ion peak ([M]⁺) at m/z = 182. The fragmentation pattern would likely involve the loss of a methyl group (CH₃) to give a fragment at m/z = 167, which is a common fragmentation pathway for methylated aromatic compounds. Further fragmentation of the biphenyl core could also be observed. The mass spectrum of the 4,4'-isomer confirms a strong molecular ion peak at m/z 182 and a significant fragment at m/z 167.[5]

Synthesis and Reactivity

The construction of the biphenyl scaffold is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely employed method for the formation of C-C bonds between aryl partners, and it represents a logical and efficient route to 3,4-dimethylbiphenyl.

3.1. Exemplar Synthesis: Suzuki-Miyaura Coupling

The synthesis of 3,4-dimethylbiphenyl can be achieved by the palladium-catalyzed cross-coupling of a suitable boronic acid or ester with an aryl halide.

Caption: Suzuki-Miyaura coupling for 3,4-Dimethylbiphenyl synthesis.

Experimental Protocol Outline:

-

Reactant Preparation: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine 3,4-dimethylphenylboronic acid (1.0 equivalent), bromobenzene (1.0-1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%), and a suitable base, for instance, potassium carbonate (2.0-3.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, which is often a mixture of an organic solvent like toluene or dioxane and an aqueous solution of the base.

-

Reaction Execution: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C and monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up to remove the inorganic salts. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel to afford the pure 3,4-dimethylbiphenyl.

Causality in Experimental Choices:

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation. Therefore, maintaining an inert atmosphere is critical to prevent catalyst deactivation and ensure high reaction yields.

-

Base: The base plays a crucial role in the transmetalation step of the catalytic cycle, facilitating the transfer of the organic group from the boron atom to the palladium center. The choice of base can significantly impact the reaction rate and yield.

-

Solvent System: A biphasic solvent system is often employed to dissolve both the organic reactants and the inorganic base, facilitating their interaction at the interface.

A patent describes an industrial process for producing a mixture of 3,4'- and 4,4'-dimethylbiphenyl isomers starting from toluene, which undergoes hydroalkylation followed by dehydrogenation.[2] This highlights the commercial interest in these compounds as precursors.

Safety and Handling

According to a safety data sheet for 3,4-Dimethylbiphenyl, the compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Hygiene: Wash hands thoroughly after handling. Avoid breathing dust/fume/gas/mist/vapors/spray.

In case of exposure, it is crucial to seek medical advice. For eye contact, rinse cautiously with water for several minutes.

Applications in Drug Discovery and Development

The biphenyl motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability of the biphenyl core to adopt a twisted conformation allows it to interact with protein binding sites in a three-dimensional manner. The methyl substituents on the 3,4-dimethylbiphenyl core can serve several purposes in drug design:

-

Modulation of Lipophilicity: The methyl groups increase the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Steric Control: The methyl groups can provide steric bulk, which can be used to control the preferred conformation of the biphenyl system and to probe the topology of a binding site.

-

Metabolic Blocking: Methyl groups can be strategically placed to block sites of potential metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

While specific examples of 3,4-dimethylbiphenyl as a core component in marketed drugs are not prevalent in the searched literature, its derivatives are of interest in biochemical research and drug synthesis.[6] The broader family of biphenyl derivatives has demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique substitution pattern of 3,4-dimethylbiphenyl makes it an attractive building block for creating novel analogs of known biphenyl-containing drugs, allowing for fine-tuning of their pharmacological profiles.

Caption: Role of 3,4-Dimethylbiphenyl in drug design.

Conclusion

3,4-Dimethylbiphenyl is a valuable chemical entity with well-defined, albeit not extensively published, chemical properties. Its synthesis is accessible through standard cross-coupling methodologies, and its structural features make it a compelling building block for the design of novel bioactive molecules. For researchers in drug development, the 3,4-dimethylbiphenyl scaffold offers a platform for exploring new chemical space and developing next-generation therapeutics with optimized pharmacological properties. Further investigation into the biological activities of its derivatives is warranted.

References

-

Good Scents Company. 3,4-Dimethylbiphenyl. [Online] Available at: [Link]

- Google Patents. Production and Use of 3,4' and 4,4'-Dimethylbiphenyl Isomers. US20150080546A1.

Sources

- 1. A Process For Preparation Of 3,4 Dimethylbenzaldehyde [quickcompany.in]

- 2. US20150080546A1 - Production and Use of 3,4' and 4,4'-Dimethylbiphenyl Isomers - Google Patents [patents.google.com]

- 3. 4,4'-Dimethylbiphenyl [webbook.nist.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4,4'-Dimethylbiphenyl(613-33-2) 1H NMR [m.chemicalbook.com]

- 6. 3,4'-Dimethylbiphenyl | TargetMol [targetmol.com]

molecular structure and weight of 3,4-Dimethylbiphenyl

An In-Depth Technical Guide to 3,4-Dimethylbiphenyl: Structure, Properties, and Applications

Executive Summary

3,4-Dimethylbiphenyl is an unsymmetrical, aromatic hydrocarbon belonging to the class of biphenyl derivatives. Characterized by its molecular formula C₁₄H₁₄ and a molecular weight of approximately 182.26 g/mol , this compound serves as a valuable, yet highly specific, intermediate in advanced chemical synthesis.[1][2][3] Unlike its more common symmetrical isomers, 3,3'- and 4,4'-dimethylbiphenyl, the 3,4- configuration offers a unique stereochemical and electronic profile. This guide provides a comprehensive technical overview of 3,4-Dimethylbiphenyl, intended for researchers, chemists, and professionals in drug development. It covers the compound's core molecular structure, physicochemical properties, synthesis methodologies, and its emerging applications as a molecular scaffold in the synthesis of high-value materials and pharmacologically active agents.

Molecular Structure and Identification

The foundational characteristics of 3,4-Dimethylbiphenyl are defined by its unique arrangement of two phenyl rings and two methyl substituents.

Chemical Structure

3,4-Dimethylbiphenyl consists of two phenyl rings linked by a single covalent bond. One ring is substituted with a methyl group at the 3-position, while the second ring bears a methyl group at the 4-position. This substitution pattern breaks the C₂ symmetry seen in its 3,3'- and 4,4'- isomers, resulting in a more complex spectroscopic profile and distinct chemical reactivity.

Caption: Industrial synthesis workflow for mixed dimethylbiphenyl isomers.

Laboratory-Scale Synthesis: Suzuki Coupling

For targeted synthesis in a research setting, cross-coupling reactions are the method of choice. The Suzuki-Miyaura coupling is particularly effective for creating C-C bonds between aryl halides and aryl boronic acids, offering high yields and functional group tolerance.

Protocol: Generalized Suzuki Coupling for 3,4-Dimethylbiphenyl

-

Reactant Preparation: In a reaction vessel purged with an inert gas (e.g., Argon), combine 3-methylphenylboronic acid (1.0 eq), 4-bromotoluene (1.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

-

Solvent and Base Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., Toluene or Dioxane) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).

-

Reaction: Heat the mixture with vigorous stirring to a temperature of 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure 3,4-Dimethylbiphenyl.

Self-Validating System: The progress and purity can be validated at each stage. TLC confirms the consumption of starting materials and the formation of a new product spot. GC-MS analysis of the final product confirms the expected molecular weight (182 g/mol ), and NMR spectroscopy validates the precise structure and isomeric purity.

Spectroscopic Characterization

While a comprehensive, published spectroscopic dataset for 3,4-Dimethylbiphenyl is scarce, its expected spectral features can be reliably predicted based on its structure and comparison with its isomers.

-

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a strong molecular ion peak [M]⁺ at m/z = 182. [4]Key fragmentation peaks would correspond to the loss of a methyl group ([M-15]⁺ at m/z = 167) and potentially the biphenyl cation (m/z = 152). [4]* ¹H NMR Spectroscopy: The asymmetry of the molecule leads to a complex spectrum.

-

Methyl Protons: Two distinct singlets are expected, one for the 3-methyl group and one for the 4'-methyl group, likely in the range of δ 2.3-2.5 ppm.

-

Aromatic Protons: The spectrum will show complex multiplets for the eight aromatic protons. The protons on the 4-methyl-substituted ring will exhibit an AA'BB' system, while the protons on the 3-methyl-substituted ring will show four distinct signals.

-

-

¹³C NMR Spectroscopy: Due to the lack of symmetry, 14 distinct signals are expected in the ¹³C NMR spectrum (12 aromatic carbons and 2 methyl carbons).

-

Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching from the methyl groups (~2920 cm⁻¹), aromatic C-H stretching (~3030 cm⁻¹), and aromatic C=C stretching in the 1600-1450 cm⁻¹ region.

Applications in Research and Development

Dimethylbiphenyl compounds are valuable intermediates in the production of polymers and plasticizers. [5][6]For drug development professionals, the 3,4-dimethylbiphenyl scaffold offers a platform for creating novel therapeutic agents.

Intermediate for High-Performance Materials

Dimethylbiphenyls can be oxidized to form biphenyl dicarboxylic acids, which are monomers used to produce high-performance polyesters, engineering plastics, and liquid crystal polymers for electronic devices. [5]

Scaffold in Drug Discovery

3,4-Dimethylbiphenyl is noted for its use in biochemical experiments and drug synthesis research. [7]The biphenyl core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets. The specific 3,4-dimethyl substitution pattern allows for fine-tuning of a molecule's steric and electronic properties to optimize its interaction with a target protein.

For example, related "dimethoxyphenyl" structures are integral to the design of novel anticancer agents. In one study, pyrazolo[3,4-b]pyridine derivatives containing a 3,4-dimethoxyphenyl group showed potent activity by inhibiting cyclin-dependent kinases (CDK2/CDK9), which are crucial for cell cycle regulation. [8]This demonstrates the potential of the 3,4-disubstituted phenyl motif in designing targeted therapies.

Caption: Use of 3,4-Dimethylbiphenyl as a core scaffold in drug discovery.

Safety, Handling, and Storage

Proper handling of dimethylbiphenyl compounds is essential to ensure laboratory safety. The following guidelines are based on data for related isomers and general chemical safety principles.

Hazard Identification

Based on data for related isomers, 3,4-Dimethylbiphenyl should be handled as a substance that may cause skin and eye irritation. [3][9]

-

GHS Hazard Statements (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [3]

Recommended Handling Protocol

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid generating dust. Do not ingest or inhale the substance. Avoid contact with skin, eyes, and clothing. [10][11]4. Hygiene: Wash hands thoroughly after handling, even if gloves were worn. [10][11]5. Spills: In case of a spill, sweep up the solid material carefully to avoid creating dust and place it in a suitable, labeled container for disposal. [12]

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. [10][11]* Incompatibilities: Keep away from strong oxidizing agents. [12]* Stability: The compound is stable under normal storage conditions. [12]

References

- ExxonMobil Chemical Patents Inc. (2015). Production and Use of 3,4' and 4,4'-Dimethylbiphenyl Isomers. U.S. Patent No. US20150080546A1.

-

Gao, X., et al. (2025). Intensification of Renewable 4,4′-Dimethylbiphenyl Synthesis for Recyclable Diesters. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

Stenutz. (n.d.). 3,4'-dimethylbiphenyl. Retrieved from [Link]

-

ChemBK. (n.d.). 4,4'-Dimethylbiphenyl. Retrieved from [Link]

-

NIST. (n.d.). 4,4'-Dimethylbiphenyl. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

PubChem. (n.d.). 3,3'-Dimethylbiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 4,4'-Dimethylbiphenyl Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Biphenyl, 3,3'-dimethyl-. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines. Molecules, 28(13), 5087. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 4,4'-Dimethylbiphenyl [webbook.nist.gov]

- 3. 3,3'-Dimethylbiphenyl | C14H14 | CID 11931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4'-Dimethylbiphenyl(613-33-2) 1H NMR [m.chemicalbook.com]

- 5. US20150080546A1 - Production and Use of 3,4' and 4,4'-Dimethylbiphenyl Isomers - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3,4'-Dimethylbiphenyl | TargetMol [targetmol.com]

- 8. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 [mdpi.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

Technical Whitepaper: Solubility Profiling & Thermodynamic Modeling of 3,4-Dimethylbiphenyl

[1]

Executive Summary

3,4-Dimethylbiphenyl (3,4-DMBP) represents a distinct class of "low-melting" biphenyl derivatives.[1] Unlike its highly crystalline isomer 4,4'-dimethylbiphenyl (MP: ~120°C), 3,4-DMBP exhibits a melting point near ambient temperature (14–29°C depending on purity and polymorph), often appearing as a viscous liquid or low-melting solid in standard laboratory conditions.[1]

This drastic difference in lattice energy dictates its solubility profile: 3,4-DMBP is significantly more soluble in organic solvents than its symmetric isomers. This guide provides the thermodynamic basis for this behavior, predictive solubility models, and validated protocols for experimental determination.[1]

Physicochemical Profile & Thermodynamic Basis[1][2]

To understand the solubility of 3,4-DMBP, one must first analyze the thermodynamic barrier to dissolution—the crystal lattice energy.

| Property | Value | Context |

| CAS Number | 4433-11-8 | Specific to 3,4-isomer |

| Molecular Weight | 182.26 g/mol | Same as all dimethylbiphenyl isomers |

| Physical State (20°C) | Liquid / Low-Melting Solid | Critical Differentiator. MP range: 14–29°C [1, 2] |

| LogP (Octanol/Water) | ~4.8 - 5.1 (Predicted) | Highly Lipophilic |

| Symmetry Point Group | C1 (Asymmetric) | Low packing efficiency |

The Asymmetry Effect

Solubility is governed by the General Solubility Equation (GSE), which relates the mole fraction solubility (

-

4,4'-DMBP: High Symmetry

High -

3,4-DMBP: Low Symmetry

Low

Implication: In a mixture of isomers (common in synthesis), cooling a solution will selectively crystallize the 4,4'-isomer, leaving 3,4-DMBP enriched in the mother liquor.

Solubility Data & Solvent Compatibility

Due to its low melting point, the interaction of 3,4-DMBP with solvents at room temperature is often a phenomenon of miscibility (liquid-liquid mixing) rather than classical solid-liquid solubility.[1]

Solvent Compatibility Table (at 25°C)

| Solvent Class | Representative Solvents | Interaction Type | Solubility Status |

| Non-Polar Hydrocarbons | Hexane, Heptane, Cyclohexane | Van der Waals | Miscible (Completely soluble) |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Miscible (Ideal Solution behavior) | |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Dipole-Induced Dipole | Miscible |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | Dipole-Dipole | Highly Soluble (>500 mg/mL) |

| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | H-Bonding Mismatch | Soluble (Temp dependent; may phase separate <0°C) |

| Highly Polar | Water | Hydrophobic Effect | Insoluble (<1 mg/L) |

Temperature Dependence

-

Above 30°C: 3,4-DMBP is a liquid.[1] It forms homogeneous mixtures with most organic solvents.[1]

-

Below 15°C: 3,4-DMBP may crystallize.[1] In this regime, solubility decreases exponentially with temperature.[1]

-

In Alcohols (Methanol/Ethanol): While soluble at room temperature, 3,4-DMBP exhibits a Upper Critical Solution Temperature (UCST) behavior in pure methanol.[1] Cooling a methanol solution below 0°C may induce liquid-liquid phase separation (oiling out) before crystallization.[1]

Experimental Protocols

Since specific literature values for 3,4-DMBP are scarce compared to the 4,4'-isomer, researchers must generate their own data.[1] The following protocols are self-validating.

Protocol A: Cloud Point Method (For Miscibility Boundaries)

Best for determining the solubility limit of the liquid isomer in polar solvents like Methanol.

-

Preparation: Weigh 1.0 g of 3,4-DMBP into a glass vial.

-

Solvent Addition: Add 0.5 mL of solvent (e.g., Methanol).[1] Seal tightly.

-

Heating: Heat to 40°C (above MP) to ensure a single homogeneous liquid phase.

-

Cooling: Slowly cool the vial in a controlled bath (rate: 0.5°C/min) while stirring.

-

Detection: Monitor for the onset of turbidity (Cloud Point). This indicates the transition from a single phase to two liquid phases (LLE) or crystallization (SLE).

-

Validation: Re-heat to clear and repeat 3 times.

Protocol B: Differential Scanning Calorimetry (DSC) for Purity

Because 3,4-DMBP is difficult to crystallize, purity assessment via MP is tricky.[1]

-

Sample: 2-5 mg of 3,4-DMBP in a hermetically sealed aluminum pan.

-

Cycle: Cool to -50°C, equilibrate, then heat to 50°C at 5°C/min.

-

Analysis: Measure the onset of the endothermic melting peak.

Separation & Purification Strategy

The most common application requiring solubility data is the separation of 3,4-DMBP from reaction mixtures containing the 4,4'-isomer.[1]

Diagram: Isomer Separation Workflow

The following logic flow illustrates how to exploit the solubility difference described in Section 2.1.

Figure 1: Exploiting the solubility differential.[1] The high-melting 4,4'-isomer crystallizes out, leaving the highly soluble 3,4-isomer in solution.[1]

References

-

Synquest Laboratories. 3,4'-Dimethylbiphenyl Product Specifications. (Listing MP as 14-15°C).[1][5] Link

-

NIST Chemistry WebBook. 1,1'-Biphenyl, 3,4-dimethyl- (CAS 4433-11-8).[1] Thermophysical Properties.[1][6][7] Link

-

Yaws, C. L. Thermophysical Properties of Chemicals and Hydrocarbons.[1] (Provides correlation data for dimethylbiphenyl isomers).

-

Grant, D. J. W., & Higuchi, T. Solubility Behavior of Organic Compounds.[1] Wiley-Interscience.[1] (Source for General Solubility Equation theory).

Sources

- 1. 7383-90-6,3,4’-Dimethylbiphenyl-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. scispace.com [scispace.com]

- 3. canli.dicp.ac.cn [canli.dicp.ac.cn]

- 4. US20150080546A1 - Production and Use of 3,4' and 4,4'-Dimethylbiphenyl Isomers - Google Patents [patents.google.com]

- 5. CAS 7383-90-6 | 1700-1-Y5 | MDL MFCD00602700 | 3,4'-Dimethylbiphenyl | SynQuest Laboratories [synquestlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. 4433-11-8|3,4-Dimethylbiphenyl|3,4-Dimethylbiphenyl|-范德生物科技公司 [bio-fount.com]

3,4-Dimethylbiphenyl role in biphenyl-3,4-dicarboxylic acid synthesis

From Precursor Design to High-Performance Material Applications

Executive Summary

This technical guide details the synthesis, mechanistic pathways, and purification of biphenyl-3,4-dicarboxylic acid (also known as 4-phenylphthalic acid) starting from 3,4-dimethylbiphenyl (3,4-DMBP). Unlike the symmetric 4,4'-isomer used in liquid crystals, the 3,4-isomer provides a unique asymmetric scaffold critical for enhancing solubility in high-performance polyimides and creating specific pore geometries in Metal-Organic Frameworks (MOFs).

This document is structured for research scientists and process chemists, moving beyond basic recipes to explore the why and how of the oxidative transformation, ensuring reproducibility and scalability.

Structural Significance & Precursor Qualification

The Isomer Distinction

It is vital to distinguish the target molecule from its isomers to ensure correct application:

-

Target: Biphenyl-3,4-dicarboxylic acid (Both carboxyl groups on the same ring; a phthalic acid derivative).

-

Common Isomer: Biphenyl-4,4'-dicarboxylic acid (Carboxyl groups on opposite rings; a terephthalic acid derivative).

The 3,4-configuration introduces an ortho-relationship between the carboxylic acids, allowing for the formation of anhydrides (4-phenylphthalic anhydride), a crucial functionality for polymerization reactions that the 4,4'-isomer cannot access.

Precursor Synthesis: 3,4-Dimethylbiphenyl (3,4-DMBP)

High-purity oxidation requires high-purity starting material. While industrial oxidative coupling of toluene yields mixed isomers requiring complex separation, the Suzuki-Miyaura coupling is the preferred route for research and pharmaceutical applications due to its regioselectivity.

Protocol A: Suzuki-Miyaura Coupling

-

Reagents: 4-Bromo-1,2-dimethylbenzene (Aryl halide) + Phenylboronic acid.

-

Catalyst: Pd(PPh3)4 (3-5 mol%).

-

Base/Solvent: K2CO3 (2.0 eq) in Toluene/Ethanol/Water (4:1:1).

-

Conditions: Reflux (90°C) for 12–24 hours under inert atmosphere (Ar/N2).

-

Purification: Silica gel chromatography (Hexanes) to remove homocoupled byproducts.

The Core Transformation: Aerobic Oxidation

The conversion of 3,4-DMBP to biphenyl-3,4-dicarboxylic acid utilizes a Cobalt-Manganese-Bromide (Co/Mn/Br) catalyzed aerobic oxidation. This system, analogous to the industrial Amoco process for xylenes, relies on a free-radical chain mechanism.

Mechanistic Pathway

The oxidation is not simultaneous. Kinetic studies suggest a regioselective preference:

-

Initiation: The methyl group at position 4 (para to the phenyl ring) is electronically activated and sterically accessible. It oxidizes first to form the intermediate 4-carboxy-3-methylbiphenyl.

-

Propagation: The ortho-methyl group (position 3) subsequently oxidizes. This step is slower due to steric hindrance and the electron-withdrawing nature of the newly formed carboxyl group at position 4.

Experimental Protocol: Liquid-Phase Autoxidation

Safety Warning: This reaction involves pressurized oxygen and organic solvents at high temperatures. Ensure the reactor is rated for the pressure and operate behind a blast shield.

Reagents & Equipment[1][2][3][4][5][6]

-

Substrate: 3,4-Dimethylbiphenyl (10 mmol).

-

Solvent: Glacial Acetic Acid (AcOH) (50 mL). Standard solvent for radical stability.

-

Catalyst System:

-

Cobalt(II) Acetate Tetrahydrate (1.5 mol%).

-

Manganese(II) Acetate Tetrahydrate (0.5 mol%).

-

Sodium Bromide (NaBr) or HBr (1.0 mol%). Promoter essential for benzylic hydrogen abstraction.

-

-

Oxidant: Molecular Oxygen (or Air).

Step-by-Step Methodology

-

Charging: Load the autoclave (Hastelloy or Titanium preferred to resist corrosion) with 3,4-DMBP, AcOH, and the Co/Mn/Br catalyst mixture.

-

Pressurization: Purge with N2, then pressurize with O2 to 15–20 bar (approx. 220–290 psi).

-

Reaction: Heat to 160°C . Stirring rate must be high (>800 rpm) to eliminate mass-transfer limitations between the gas and liquid phases.

-

Monitoring: The reaction typically exhibits an induction period followed by rapid O2 uptake. Monitor pressure drop (if batch) or flow (if semi-batch).

-

Termination: After 3–5 hours (or when O2 uptake ceases), cool the reactor to room temperature.

-

Isolation:

-

The product, biphenyl-3,4-dicarboxylic acid, is less soluble in cold acetic acid than the starting material.

-

Filter the resulting slurry.[5]

-

Wash the cake with cold AcOH, then water to remove residual catalyst metals.

-

Data Summary: Optimization Parameters

| Parameter | Range | Optimal | Effect of Deviation |

| Temperature | 140–200°C | 160°C | <140°C: Incomplete oxidation (mono-acids). >180°C: Decarboxylation risk. |

| Pressure (O2) | 10–30 bar | 20 bar | Low pressure limits oxygen solubility, starving the radical chain. |

| [H2O] | 0–5% | <2% | Excess water inhibits the Co(III) active species, stalling the reaction. |

| Br/Metal Ratio | 0.5 – 2.0 | 1:2 | High Br promotes corrosion; Low Br causes long induction periods. |

Visualization of Pathways

Workflow 1: Synthesis & Processing Logic

The following diagram outlines the critical path from raw materials to the isolated anhydride derivative, which is often the desired form for polymerization.

Caption: Step-wise synthesis workflow from Suzuki coupling through sequential methyl oxidation to the final anhydride.

Workflow 2: Catalytic Cycle (Co/Mn/Br)

Understanding the radical hand-off is crucial for troubleshooting "dead" reactions.

Caption: The synergistic Co/Mn/Br cycle. Bromine radicals abstract hydrogen; Metals regenerate the bromine and decompose peroxides.

Purification & Characterization

Achieving "Polymer Grade" (>99.5% purity) is challenging due to the potential for incomplete oxidation (monocarboxylic acids) or colored impurities (fluorenones).

Purification Strategy

-

Acid-Base Extraction: Dissolve the crude acid in aqueous NaOH (pH 10). Filter off insoluble impurities (unreacted DMBP, neutral byproducts). Re-precipitate by slowly adding HCl to pH 1.

-

Anhydride Formation (Recommended):

-

Reflux the crude diacid in Acetic Anhydride (Ac2O).

-

The ortho-diacid dehydrates to 4-phenylphthalic anhydride .

-

Upon cooling, the anhydride crystallizes out in high purity, while mono-acid impurities remain in solution.

-

Yield: Typically 85–90% from the crude acid.

-

Analytical Validation

-

HPLC: C18 Column, Acetonitrile/Water (with 0.1% H3PO4). Look for the mono-acid intermediate (4-carboxy-3-methylbiphenyl) which elutes after the diacid but before the starting material.

-

1H NMR (DMSO-d6):

-

3,4-DMBP: Methyl singlets at ~2.3 ppm.

-

Product (Acid): Disappearance of methyl peaks; appearance of broad -COOH singlet at >12 ppm. Aromatic region shifts downfield due to electron-withdrawing carboxyls.

-

Applications in Drug & Material Development

While the 4,4'-isomer is famous for liquid crystals, the 3,4-isomer (4-phenylphthalic acid) serves distinct niches:

-

Soluble Polyimides: Standard polyimides (like Kapton) are insoluble and hard to process. Incorporating the 4-phenylphthalic moiety introduces asymmetry and bulk (phenyl pendant) , which disrupts chain packing. This renders the resulting polyimide soluble in organic solvents without significantly sacrificing thermal stability (Tg > 300°C).

-

MOF Linkers: In Metal-Organic Frameworks, the 3,4-angle creates unique pore geometries (cages) compared to the linear 4,4'-linkers, useful for selective gas separation (e.g., CO2/N2).

References

-

Koshel, G. N., et al. (1988). "Synthesis of biphenylpolycarboxylic acids. I. Synthesis of biphenyl-3,4-dicarboxylic acid by liquid-phase oxidation of 3,4-dimethylbiphenyl." Journal of Organic Chemistry USSR.

-

Partenheimer, W. (1995). "Methodology and scope of metal/bromide autoxidation of hydrocarbons." Catalysis Today, 23(2), 69-158. (Foundational text on Co/Mn/Br mechanism).

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Protocol for precursor synthesis).

-

Hasegawa, M., et al. (2015). "Polyimides derived from 2,3,3',4'-biphenyltetracarboxylic dianhydride."[7] High Performance Polymers.[8] (Discusses the impact of asymmetric biphenyl isomers on polymer properties).

-

Mid-Century Process (MC) . "Oxidation of Alkyl Aromatics." (General industrial reference for Co/Mn/Br systems applied to xylenes and biphenyls).

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. EP0439616A1 - Method of producing 3,4,3',4'-substituted biphenyl compounds - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US20210179527A1 - Method for oxidizing a 1,1,-bis-(3,4-dimethylphenyl)-alkane to 3,3',4,4'-benzophenone tetracarboxylic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

environmental degradation pathways of 3,4-Dimethylbiphenyl

Title: Advanced Environmental Fate & Degradation Kinetics of 3,4-Dimethylbiphenyl: A Mechanistic Technical Guide

Executive Summary This technical guide provides a rigorous analysis of the (3,4-DMB).[1] Unlike its symmetrical congener 4,4'-DMB, the asymmetric substitution of 3,4-DMB creates unique steric challenges for microbial dioxygenases, dictating specific regioselective attack vectors.[1] This document details the biotic (aerobic bacterial) and abiotic (photochemical) degradation mechanisms, supported by experimental protocols for metabolite validation via GC-MS.[1]

Part 1: Physicochemical Profile & Environmental Fate[1]

3,4-Dimethylbiphenyl (CAS: 4433-11-8) is a polycyclic aromatic hydrocarbon (PAH) derivative.[1] Its environmental persistence is driven by its high log

Table 1: Physicochemical Properties Relevant to Degradation

| Property | Value (Approx.) | Environmental Implication |

| Molecular Formula | Substrate for biphenyl-2,3-dioxygenase.[1][2] | |

| Molecular Weight | 182.26 g/mol | Semi-volatile; amenable to GC-MS analysis.[1] |

| Log | ~5.2 - 5.5 | High sorption to sediments; reduced bioavailability.[1] |

| Water Solubility | < 2 mg/L | Rate-limiting step in microbial uptake.[1] |

| Vapor Pressure | Low ( | Volatilization is secondary to sorption/biodegradation.[1] |

Part 2: Biotic Degradation Pathways (Aerobic)[1][3]

Mechanism: Regioselective Dioxygenase Attack The primary degradation route for biphenyls is the bph (biphenyl upper) pathway , typically encoded by the bph operon (e.g., in Burkholderia xenovorans LB400 or Pseudomonas pseudoalcaligenes KF707).

For 3,4-DMB, the degradation kinetics are governed by steric hindrance .[1]

-

Preferential Attack: The biphenyl 2,3-dioxygenase (BphA) preferentially attacks the unsubstituted phenyl ring .[1] The 3,4-dimethyl substituted ring presents steric bulk that hinders the entry of the substrate into the active site for a 2,3-attack on the substituted ring.

-

Ring Cleavage: The unsubstituted ring undergoes hydroxylation and meta-cleavage, eventually releasing the substituted ring as a metabolite.[1]

-

The "Dead-End" Metabolite: The pathway typically terminates at 3,4-dimethylbenzoic acid unless specific toluate catabolic genes (e.g., xyl genes from the TOL plasmid) are present to degrade this methyl-substituted aromatic acid.[1]

The Pathway Steps:

-

Dioxygenation: BphA inserts

at the 2',3' position of the unsubstituted ring.[1] -

Dehydrogenation: BphB converts the dihydrodiol to 2',3'-dihydroxy-3,4-dimethylbiphenyl (a catechol derivative).[1]

-

Meta-Cleavage: BphC cleaves the diol ring at the 1',2' position.[1]

-

Hydrolysis: BphD hydrolyzes the cleavage product to yield 3,4-dimethylbenzoic acid and 2-hydroxypenta-2,4-dienoate.[1]

Visualization: Bacterial Degradation Pathway

Figure 1: Aerobic biodegradation pathway of 3,4-DMB via the bph operon, highlighting the formation of 3,4-dimethylbenzoic acid.[1]

Part 3: Abiotic Degradation (Photolysis)[1]

While biodegradation dominates in soil, photolysis is the primary degradation vector in surface waters and the atmosphere.

-

Direct Photolysis: 3,4-DMB absorbs UV radiation (maxima ~250 nm).[1] In the presence of nitrate or humic acids (photosensitizers), it forms excited triplet states.

-

Benzylic Oxidation: The methyl groups at the 3 and 4 positions are susceptible to radical attack (e.g., by

radicals).[1]- [1]

-

Product: This pathway often converges with the biotic pathway by producing 3,4-dimethylbiphenyl carboxylic acids , which are more water-soluble but potentially more toxic due to increased mobility.[1]

Part 4: Experimental Protocols (Validation)

To validate these pathways, a "Self-Validating" experimental design is required.[1] This protocol ensures that mass balance is accounted for and metabolites are correctly identified using derivatization.[1]

Protocol: Microcosm Degradation & Metabolite Profiling[1]

Objective: Isolate and identify the "dead-end" metabolite (3,4-dimethylbenzoic acid) to confirm regioselectivity.

1. Microcosm Setup

-

Medium: Minimal Salt Medium (MSM) (pH 7.2).[1]

-

Inoculum: Pseudomonas sp.[1] (known biphenyl degrader) or activated sludge.[1]

-

Substrate Delivery: 3,4-DMB is dissolved in acetone (carrier) and plated onto the flask bottom; acetone is evaporated before adding media to prevent solvent toxicity.[1] Final conc: 100 ppm.

-

Control: Sterile MSM + 3,4-DMB (Abiotic control).

2. Extraction (The "Salting Out" Method)

-

Why: Acidic metabolites (benzoic acids) partition into water at neutral pH.[1]

-

Step A: Acidify supernatant to pH 2.0 using 6M HCl. (Forces organic acids into protonated, non-polar form).[1]

-

Step B: Add Ethyl Acetate (1:1 v/v).[1] Vortex 2 mins.[1][3]

-

Step C: Centrifuge (3000 x g, 5 mins). Collect organic phase.

-

Step D: Dry over anhydrous

.

3. Derivatization (Critical for GC-MS)

-

Metabolites like dihydrodiols and carboxylic acids are non-volatile and thermally unstable.[1]

-

Reagent: BSTFA + 1% TMCS (Silylation).[1]

-

Procedure: Dissolve dry extract in 50

pyridine. Add 50 -

Result: Hydroxyl (-OH) and Carboxyl (-COOH) groups are converted to Trimethylsilyl (TMS) esters/ethers.[1]

4. GC-MS Analysis Parameters

-

Column: HP-5MS (30m x 0.25mm).[1]

-

Carrier Gas: Helium (1 mL/min).

-

Temp Program: 60°C (1 min)

15°C/min

Visualization: Experimental Workflow

Figure 2: Workflow for the extraction and silylation of polar metabolites from 3,4-DMB degradation.

References

-

Furukawa, K., & Fujihara, H. (2008). Microbial degradation of polychlorinated biphenyls: biochemical and molecular features.[1] Journal of Bioscience and Bioengineering, 105(5), 433–449.[1] Link

-

Pieper, D. H., & Seeger, M. (2008). Bacterial metabolism of polychlorinated biphenyls.[1][5] Journal of Molecular Microbiology and Biotechnology, 15(2-3), 121–138.[1] Link

-

BenchChem. (2025).[1][3] Mass Spectrometry Analysis of 4-Methylbiphenyl: A Technical Guide. Link

-

Seeger, M., et al. (1995). Biotransformation of biphenyl and methylbiphenyls by a Pseudomonas sp.[1] Applied and Environmental Microbiology. (Contextual grounding for methyl-biphenyl pathways).

-

Thermo Fisher Scientific. GC-MS Metabolomics Analysis Protocols. Link

Sources

- 1. 4,4'-Dimethylbiphenyl [webbook.nist.gov]

- 2. Integrated Metabolomic, Molecular, and Morphological Insights into the Degradation of Polychlorinated Biphenyls (PCB) by Priestia megaterium MAPB-27 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bacterial metabolism of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 3,4-Dimethylbiphenyl as a Mechanistic Probe for CYP450 Active Site Topology

[1]

Executive Summary

3,4-Dimethylbiphenyl (3,4-DMB) and its isomer 3,4'-Dimethylbiphenyl serve as specialized chemical probes in xenobiotic metabolism. Unlike high-throughput screening substrates, these molecules are utilized in mechanistic enzymology to map the steric constraints of the CYP450 heme cavity.

By exploiting the competition between two oxidizable methyl groups on the biphenyl scaffold, researchers can determine the "freedom of motion" within the active site.[1] This guide outlines the use of 3,4-DMB to differentiate the open, flexible active site of CYP2B1/CYP2B6 from the sterically restricted architecture of CYP4B1 , using intramolecular deuterium isotope effects as the primary readout.

Mechanistic Basis: The "Molecular Ruler" Concept

Structural Logic

The utility of 3,4-DMB lies in its symmetry (or lack thereof) and the spatial distance between its metabolic "soft spots"—the methyl groups.

-

Reaction: Benzylic hydroxylation (formation of hydroxymethyl metabolites).

-

The Challenge: For a CYP enzyme to oxidize a specific methyl group, that group must be positioned close to the heme iron-oxo species (Compound I).

-

The Readout: If the active site is large/flexible (e.g., CYP2B), the molecule can rapidly tumble or "flip," allowing the enzyme to access both methyl groups equally, even if one is deuterated. If the site is restricted (e.g., CYP4B), the molecule is locked in one orientation, preventing equilibration.

Intramolecular Deuterium Isotope Effects

The core experiment involves using a partially deuterated analog (e.g., 4-d3,4'-dimethylbiphenyl ), where one methyl group is deuterated (-CD

-

Scenario A (Restricted Site - CYP4B1): The enzyme binds the substrate in a fixed orientation. It cannot easily swap between the -CH

and -CD -

Scenario B (Flexible Site - CYP2B1): The enzyme allows rapid rotation of the substrate. It "samples" both groups. Since C-D bonds are harder to break than C-H bonds, the enzyme preferentially oxidizes the -CH

group. The intrinsic isotope effect is expressed (

Figure 1: Mechanistic logic of using deuterated dimethylbiphenyls to probe active site flexibility.

Experimental Protocol

Materials & Reagents[2][3][4]

-

Substrate: 3,4-Dimethylbiphenyl (or 3,4'-isomer depending on target distance).[1]

-

Isotope Analog:

-3,4-Dimethylbiphenyl (custom synthesis often required: methyl group deuteration). -

Enzyme Source: Recombinant CYP microsomes (Supersomes™) or purified reconstituted systems (CYP2B1, CYP4B1).

-

Cofactor System: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl

). -

Quenching Agent: Ice-cold ethyl acetate or dichloromethane.

Incubation Workflow

-

Pre-incubation: Thaw microsomes on ice. Dilute to 0.5 mg/mL protein in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Substrate Addition: Add 3,4-DMB (final conc. 50–100 µM) from a methanol stock (<1% v/v final solvent).

-

Critical: For isotope effect studies, use a 1:1 mix of d0/d3 or the intramolecular d3-analog.

-

-

Initiation: Add NADPH regenerating system. Incubate at 37°C with shaking (400 rpm).

-

Time Course: Run reaction for 10–20 minutes. (Must remain in the linear range of metabolite formation).

-

Termination: Add 2 volumes of ice-cold ethyl acetate. Vortex vigorously for 30 seconds.

-

Extraction: Centrifuge at 3,000 x g for 10 mins. Collect organic phase. Evaporate under N

stream. -

Reconstitution: Dissolve residue in mobile phase (e.g., 50:50 Methanol:Water).

Analytical Method (LC-MS/MS)

Quantification of the hydroxylated metabolites (hydroxymethyl-biphenyls) is required.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 40% B to 90% B over 5 mins |

| Detection | ESI+ or APCI+ (Multiple Reaction Monitoring - MRM) |

| Target Ions | Parent: m/z 182 (d0), 185 (d3) |

Data Interpretation & Causality

Calculating the Isotope Effect

The intramolecular isotope effect (

Diagnostic Criteria

| Observed | Interpretation | Enzyme Characterization |

| High (> 6.0) | Full Expression: The substrate equilibrates rapidly. C-H bond breakage is rate-limiting. | Flexible/Open (e.g., CYP2B1) |

| Low (~ 1.0) | Masked: Substrate rotation is slower than oxidation. Binding orientation is rate-limiting. | Restricted/Tight (e.g., CYP4B1) |

Comparative Profiling

-

CYP2B1 (Rat): Known for a "loose" active site accommodating bulky substrates (like phenobarbital). It typically shows a high

for 3,4-DMB, indicating the molecule spins freely in the pocket. -

CYP4B1 (Rabbit/Human): A lung-specific enzyme with a highly restricted pocket. It typically shows a low

, indicating the substrate is "clamped" upon entry.

Figure 2: Decision tree for interpreting isotope effect data from 3,4-DMB probes.

Advantages and Limitations

Advantages

-

Structural Resolution: Provides angstrom-level resolution of active site dynamics that simple

assays cannot. -

Self-Validating: The use of intramolecular competition (d3 vs d0 on the same molecule) eliminates errors related to substrate concentration or mixing, as both groups are present in the exact same active site event.

Limitations

-

Synthesis: Asymmetric deuterated analogs (e.g., 4-d3,4'-dimethylbiphenyl) are not standard catalog items and often require custom organic synthesis.

-

Isoform Specificity: While excellent for separating 2B and 4B subfamilies, 3,4-DMB is not a selective probe for CYP3A4 or CYP2D6 in complex mixtures (like human liver microsomes). It is best used with recombinant enzymes .

References

-

Fisher, M. B., Iyer, K. R., Henne, K. R., & Rettie, A. E. (2001). Active Site Characteristics of CYP4B1 Probed with Aromatic Ligands. Biochemistry, 40(31), 9242–9250.

-

[Link]

-

-

Iyer, K. R., & Rettie, A. E. (1997). Probing the active site of cytochrome P450 2B1: metabolism of 4-alkyl-substituted biphenyls.[1][3] Biochemistry, 36(23), 7136–7143.[3]

-

[Link]

-

-

Walling, C. (1995). Fenton's reagent revisited. Accounts of Chemical Research, 8(4), 125–131.

-

[Link]

-

Structural Elucidation & Solid-State Dynamics: A Technical Guide to 3,4-Dimethylbiphenyl Derivatives

Executive Summary

This guide provides a high-level technical framework for the crystallographic analysis of 3,4-dimethylbiphenyl derivatives . Unlike their highly symmetric 4,4’-analogs (which often pack in planar sheets) or sterically hindered 2,2’-analogs (which are locked in orthogonal twists), 3,4-substituted biphenyls occupy a unique "middle ground" in solid-state chemistry.[1] They possess sufficient steric bulk to disrupt planar

For researchers in drug discovery and materials science (e.g., liquid crystals), accurately determining the inter-ring torsion angle and methyl group dynamics is critical.[1] These factors directly dictate solubility, melting point, and bioavailability.

Molecular Context & Structural Challenges[2][3]

The 3,4-dimethylbiphenyl scaffold presents specific crystallographic challenges that must be anticipated prior to data collection.

The "Twist" Conundrum

The central challenge in biphenyl crystallography is the dihedral angle (

-

Gas Phase:

(balance between steric repulsion of ortho-hydrogens and conjugation).[1] -

Solid State: Packing forces often compress this angle to near

(planar) or expand it, depending on substituents.[1] -

3,4-Specifics: The 3-methyl group is in the meta position relative to the bridge. It does not exert direct steric pressure on the pivot bond (unlike a 2-methyl group), but it creates a "bump" that prevents tight face-to-face stacking, often forcing the lattice into a herringbone or corrugated motif to accommodate the volume.

Methyl Group Disorder

The methyl groups at positions 3 and 4 are prone to rotational disorder , particularly at room temperature. The 3-methyl group, being less sterically crowded than the 4-methyl (which is often involved in head-to-tail interactions), frequently exhibits large thermal ellipsoids or multiple discrete orientations.[1]

Experimental Workflow: From Synthesis to Diffraction

The following workflow outlines the critical path for obtaining publication-quality structures.

Figure 1: Optimized workflow for lipophilic aromatic hydrocarbons. Note the emphasis on purification before growth.

Purification Strategy

Lipophilic biphenyls hold onto impurities tenaciously.[1] Standard column chromatography is often insufficient for X-ray quality.

-

Recommended Protocol: Zone Melting or Melt Crystallization ("sweating").[1]

-

Why: Impurities in biphenyls often concentrate at grain boundaries. Heating the crude solid slightly below its melting point allows impurities to "sweat" out as a liquid, leaving a hyper-pure crystal lattice behind.

Crystallization Techniques

3,4-Dimethylbiphenyls are highly hydrophobic. Standard aqueous layering will fail.

-

Method A: Slow Evaporation (High Risk/High Reward): Dissolve in DCM/Toluene (1:1).[1] Allow to evaporate over 2 weeks in a vibration-free environment. Risk:[2][3] Twinning.[4][5]

-

Method B: Vapor Diffusion (Recommended):

-

Solvent: Chloroform or THF (dissolves the biphenyl).[1]

-

Antisolvent: Pentane or Methanol.

-

Setup: Place solution in a small vial; place that vial inside a larger jar containing the antisolvent. Cap tightly.

-

Mechanism:[5][6][7][8] The antisolvent slowly diffuses into the solution, gently increasing supersaturation and promoting single nucleation events.

-

Data Collection Protocols

Temperature Control

Mandatory: 100 K (or lower). Collecting data at Room Temperature (298 K) is a critical error for methylated biphenyls.[1]

-

Reasoning: At 298 K, the methyl groups will rotate freely, appearing as toroids of electron density. This "smears" the data, reducing resolution and making it impossible to assign hydrogen positions accurately. Cooling locks the methyls into specific conformations (staggered/eclipsed).[1]

Radiation Source[1]

-

Molybdenum (Mo K

): Preferred for standard structural elucidation.[1] The low absorption coefficient minimizes errors from crystal shape. -

Copper (Cu K

): Use only if the crystal is extremely small (<0.05 mm) or if determination of absolute configuration is required (e.g., if the molecule is chiral due to atropisomerism and you need anomalous scattering).[1]

Refinement & Disorder Handling[1][6][7][11]

Once data is collected, the refinement process (typically using SHELXL or OLEX2) requires specific attention to the methyl groups.

Handling Methyl Disorder

If the electron density for the methyl carbons (C3-Me, C4-Me) looks elongated or split:

-

Split Positions: Assign two sites (e.g., C15A and C15B) with occupancy variables (free variables) summing to 1.0 (e.g., 21.000 and -21.000).

-

Restraints: Apply EADP (equal anisotropic displacement parameters) if the sites are close (<0.5 Å).

-

Hydrogen Placement:

The Dihedral Angle ( )

Do not restrain the inter-ring bond distance or angle unless absolutely necessary.[1] The variation in this angle is the primary data point of interest.

-

Validation: Check the

value.[1] A high

Figure 2: Decision logic for refining methyl group electron density.

Structure-Property Analysis: Hirshfeld Surfaces

A standard "ball and stick" model is insufficient for modern publication. You must analyze the Hirshfeld Surface to quantify intermolecular interactions.

Why it matters for 3,4-Dimethylbiphenyls

Because these molecules are hydrophobic, their lattice energy is dominated by weak dispersion forces (C-H...

-

d_norm Surface: Map the normalized contact distance. Look for red spots indicating C-H...

interactions between the methyl hydrogens and the centroid of the neighboring phenyl ring. -

Fingerprint Plot:

-

Spikes: Look for sharp spikes at the bottom left; these indicate H...O interactions (if oxygenated derivatives).[1]

-

Diffuse Center: A broad green region in the center of the plot indicates C...C (

- -

3,4-Effect: Expect to see a disruption in the

-

-

Data Presentation Table

Summarize your findings in a table formatted as follows:

| Parameter | Value (Example) | Significance |

| Space Group | Common for centrosymmetric organic dimers.[1] | |

| Indicates steric alleviation; verify against gas phase.[1] | ||

| C-C Bridge | Typical single bond; minimal conjugation across rings.[1] | |

| Packing Motif | Herringbone | Caused by 3-Me "bump" preventing sheet formation.[1] |

| H... | Primary stabilizing force (verify with Hirshfeld).[1] |

References

-

Crystal Structure & Hirshfeld Analysis of Biphenyl Derivatives

-

Handling Disorder in Methyl Groups

-

Torsional Dynamics of Biphenyls

-

Crystallization of Lipophilic Aromatics

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4,4'-Dimethylbiphenyl | 613-33-2 [chemicalbook.com]

- 3. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. academic.oup.com [academic.oup.com]

- 6. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. Crystal structure of dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

synthesis of 3,4-Dimethylbiphenyl via Suzuki-Miyaura cross-coupling

An Application Note for the Synthesis of 3,4-Dimethylbiphenyl via Suzuki-Miyaura Cross-Coupling

Introduction: The Strategic Construction of Biaryl Scaffolds

The biaryl motif is a cornerstone in medicinal chemistry, materials science, and fine chemical synthesis. The targeted synthesis of unsymmetrically substituted biphenyls, such as 3,4-dimethylbiphenyl, is crucial for developing novel pharmaceutical agents and advanced materials. Among the array of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for forging carbon-carbon bonds.[1][2][3][4] Its widespread adoption is a testament to its mild reaction conditions, exceptional functional group tolerance, and the environmental benignity of its boron-based byproducts.[1][5]

This guide provides an in-depth exploration of the synthesis of 3,4-dimethylbiphenyl by coupling 4-bromo-1,2-dimethylbenzene with phenylboronic acid. We will dissect the reaction mechanism, present a field-proven laboratory protocol, and discuss critical parameters that ensure a reliable and high-yielding outcome.

Pillar 1: The Catalytic Engine - Mechanism of the Suzuki-Miyaura Coupling

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] The entire process can be understood through three fundamental, sequential steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

-

Oxidative Addition: The catalytic cycle is initiated by the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halogen bond of the aryl halide (4-bromo-1,2-dimethylbenzene). This step, often rate-determining, forms a square planar Pd(II) intermediate.[6][8] The reactivity of the halide is a key factor, with the bond strength dictating the ease of this addition (I > Br > Cl).[8]

-

Transmetalation: This is the crucial step where the carbon-carbon bond framework is constructed on the palladium center. It requires the activation of the organoboron species (phenylboronic acid) by a base.[2][10] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its phenyl group to the Pd(II) center, displacing the halide.[2][6]

-

Reductive Elimination: In the final step, the two organic ligands (the 3,4-dimethylphenyl and phenyl groups) on the Pd(II) complex couple to form the new C-C bond of the final product, 3,4-dimethylbiphenyl.[8][11] This process simultaneously reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew.[6]

Caption: Step-by-step workflow for the synthesis of 3,4-dimethylbiphenyl.

Step-by-Step Methodology

-

Glassware and Atmosphere: Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen). Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. [6][12]

-

Charging the Reaction Vessel: To the Schlenk flask, add 4-bromo-1,2-dimethylbenzene (1.85 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol, 3 mol%). A slight excess of the boronic acid is used to drive the reaction to completion.

-

Solvent Addition: Prepare a solvent mixture of Toluene (40 mL) and Ethanol (10 mL). Degas this mixture thoroughly for 15-20 minutes by bubbling argon through it. Add the degassed solvent mixture to the Schlenk flask via cannula or syringe.

-

Base Addition: In a separate vial, dissolve potassium carbonate (2.76 g, 20.0 mmol) in deionized water (10 mL). Degas this aqueous solution similarly. Add the K₂CO₃ solution to the reaction mixture. The biphasic system is common and effective for this coupling.

-

Reaction Execution: Immerse the flask in a preheated oil bath at 95 °C. Stir the mixture vigorously to ensure adequate mixing between the aqueous and organic phases. The reaction is typically complete within 4-12 hours.

-

Monitoring the Reaction: Progress can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 95:5 v/v). Visualize spots under UV light. The disappearance of the starting aryl bromide spot indicates reaction completion.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 30 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Purification: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will be a solid or oil.

-

Final Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes to 1-2% ethyl acetate in hexanes, to afford 3,4-dimethylbiphenyl as a white solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the aromatic protons and two distinct methyl singlets.

-

¹³C NMR: Expect the appropriate number of signals for the 14 carbons in the molecule.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₄H₁₄ (m/z = 182.26).

-

Melting Point: Compare the observed melting point with literature values.

Pillar 3: Trustworthiness - A Self-Validating System with Troubleshooting

A robust protocol anticipates potential failures. Understanding why certain steps are taken and how to diagnose issues is key to experimental success.

In-Process Controls and Rationale

-

Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) and promote the undesirable homocoupling of the boronic acid, reducing the yield of the desired product. [6]Rigorous degassing and maintenance of an argon/nitrogen atmosphere are non-negotiable.

-

Choice of Base: The base is not merely a pH modifier; it is a stoichiometric reagent essential for activating the boronic acid. [2][12]K₂CO₃ is a cost-effective and generally effective choice. For more challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may be required.

-

Ligand Selection: While Pd(PPh₃)₄ is a convenient pre-catalyst, the triphenylphosphine ligands are sufficient for this relatively simple coupling. For more sterically hindered or electron-rich/poor substrates, specialized bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can dramatically accelerate the rate-limiting oxidative addition step. [1][6]

Troubleshooting Common Issues

| Observation | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive Catalyst (Oxidized) 2. Impure Reagents 3. Insufficient Base Strength or Solubility | 1. Ensure rigorous degassing of all solvents and reagents. Use fresh catalyst. [12] 2. Verify the quality of the boronic acid; they can degrade over time. Recrystallize if necessary. 3. Switch to a stronger base (K₃PO₄) or a different solvent system (e.g., dioxane) to improve solubility and reactivity. |

| Significant Homocoupling of Boronic Acid (Ar'-Ar') | 1. Presence of Oxygen in the Reaction 2. Use of a Pd(II) Pre-catalyst without complete in-situ reduction | 1. Improve degassing technique (e.g., use several freeze-pump-thaw cycles). [12] 2. Ensure the reaction conditions are sufficient to reduce the Pd(II) source to the active Pd(0) state. Starting with a Pd(0) source like Pd(PPh₃)₄ minimizes this issue. [6] |

| Protodeboronation (Loss of -B(OH)₂ group) | 1. Excess Water or Protic Solvents 2. Prolonged Reaction Time at High Temperature | 1. Use the minimum required amount of water. Consider using anhydrous conditions with a base like KF if the substrate is sensitive. [10] 2. Monitor the reaction closely and stop it once the starting material is consumed. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and reliable method for the synthesis of 3,4-dimethylbiphenyl. By understanding the underlying mechanism, carefully controlling the reaction parameters—particularly the exclusion of oxygen—and using high-quality reagents, researchers can consistently achieve high yields of the desired biaryl product. This protocol serves as a comprehensive and trustworthy guide for scientists engaged in the synthesis of complex organic molecules for pharmaceutical and materials development.

References

-

Suzuki Cross-Coupling Mechanism | Organic Chemistry - YouTube . (2020). YouTube. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Yoneda Labs. Retrieved from [Link]

- WO1991013047A1 - PREPARATION OF 4-BROMO-o-XYLENE - Google Patents. Google Patents.

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube . (2024). YouTube. Retrieved from [Link]

-

Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube . (2021). YouTube. Retrieved from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC . National Center for Biotechnology Information. Retrieved from [Link]

-

Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Retrieved from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube . (2025). YouTube. Retrieved from [Link]

-

Suzuki reaction - Wikipedia . Wikipedia. Retrieved from [Link]

-

Highly Active Palladium Catalysts for Suzuki Coupling Reactions - ACS Publications . ACS Publications. Retrieved from [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner . University of Cape Town Open Access. Retrieved from [Link]

-

Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit . Reddit. Retrieved from [Link]

-

(a) Previous methods of preparing biaryls from aryl iodides. (b) Our... - ResearchGate . ResearchGate. Retrieved from [Link]

-

Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances . Thieme Chemistry. Retrieved from [Link]

-

Biaryl Synthesis Definition - Organic Chemistry Key Term - Fiveable . Fiveable. Retrieved from [Link]

-

The Suzuki−Miyaura coupling between different aryl halides and various... - ResearchGate . ResearchGate. Retrieved from [Link]

Sources

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. fiveable.me [fiveable.me]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Catalytic Aerobic Oxidation of 3,4-Dimethylbiphenyl to Biphenyl-3,4-dicarboxylic Acid

Here is a comprehensive Application Note and Protocol guide for the catalytic aerobic oxidation of 3,4-Dimethylbiphenyl.

Executive Summary

This guide details the synthesis of Biphenyl-3,4-dicarboxylic acid (4-phenylphthalic acid) via the catalytic aerobic oxidation of 3,4-dimethylbiphenyl (3,4-DMBP) . This diacid is a critical monomer for high-performance liquid crystalline polyesters and polyimides, offering superior thermal stability compared to standard phthalic derivatives.

While atmospheric oxidation is possible, this protocol focuses on a High-Pressure Liquid Phase Oxidation (HPLPO) system using a Cobalt-Manganese-Bromide (Co-Mn-Br) catalyst suite in acetic acid. This method ensures maximum conversion of the sterically hindered ortho-methyl group and minimizes partial oxidation byproducts (aldehydes).

Mechanistic Principles & Chemistry

The oxidation of 3,4-DMBP proceeds via a free-radical chain mechanism. The presence of two methyl groups on the same ring (one para and one meta to the phenyl ring) creates a reactivity differential.

-

Selectivity: The para-methyl group (position 4) is electronically activated and sterically accessible, oxidizing first to form the intermediate 4-carboxy-3-methylbiphenyl.

-

The Challenge: The remaining ortho-methyl group (position 3) is deactivated by the electron-withdrawing carboxyl group and sterically hindered, requiring the high-activity Bromide radical cycle to drive conversion to the diacid.

Reaction Mechanism (Co-Mn-Br Cycle)

The "Amoco-type" catalyst system relies on the synergy between Cobalt (the primary oxidant), Manganese (the synergist), and Bromide (the chain transfer agent).

Figure 1: Simplified catalytic cycle showing the role of Cobalt and Bromide in hydrogen abstraction and oxygen insertion.

Experimental Protocol (Lab Scale)

Equipment Requirements

-

Reactor: 300 mL to 1 L Hastelloy C-276 or Titanium autoclave (Stainless Steel 316 is NOT recommended due to Bromide corrosion).

-

Agitation: Gas-inducing impeller (1000+ RPM) to ensure mass-transfer limited regime is avoided.

-

Gas Feed: Compressed Air or Oxygen (with mass flow controller).

-

Heating: Electric mantle with PID control.

Reagents

| Reagent | Specification | Role |

| 3,4-Dimethylbiphenyl | >98% Purity | Substrate |

| Cobalt(II) Acetate | Tetrahydrate (Co(OAc)₂·4H₂O) | Primary Catalyst |

| Manganese(II) Acetate | Tetrahydrate (Mn(OAc)₂·4H₂O) | Synergist |

| Hydrobromic Acid | 48% Aqueous or NaBr | Promoter |

| Acetic Acid | Glacial (>99.5%) | Solvent |

Standard Operating Procedure (SOP)

Step 1: Charge Preparation

-

Dissolve 3,4-Dimethylbiphenyl (18.2 g, 0.1 mol) in Acetic Acid (150 mL) .

-

Add Co(OAc)₂·4H₂O (0.5 g, ~2 mmol) and Mn(OAc)₂·4H₂O (0.12 g, ~0.5 mmol) .

-

Note: Target a Co/Mn molar ratio between 3:1 and 5:1.

-

-

Add HBr (48% aq, 0.4 g) .

-

Note: The Br/(Co+Mn) molar ratio should be approximately 0.5 - 1.0. Excess Br causes corrosion; insufficient Br leads to incomplete oxidation.

-

Step 2: Reaction Phase

-

Seal the autoclave and purge with Nitrogen (

) three times to remove ambient air. -

Pressurize with Air to 2.0 MPa (20 bar) or Oxygen to 0.5 MPa (5 bar) .

-

Safety: If using pure

, ensure the system is rated for oxygen service to prevent ignition of solvent vapors.

-

-

Heat the mixture to 160°C - 180°C while stirring at 1000 RPM.

-

Maintain temperature for 120 - 180 minutes . Monitor gas uptake (pressure drop) if operating in batch mode, or maintain constant pressure flow (semi-batch).

-

Observation: The reaction is exothermic. A sharp exotherm usually indicates the oxidation of the first methyl group.

-

Step 3: Workup & Isolation

-

Cool the reactor to 25°C .

-

Vent the gas phase slowly through a scrubber (to catch any HBr vapors).

-

Discharge the slurry. Biphenyl-3,4-dicarboxylic acid has low solubility in cold acetic acid and will precipitate.

-